2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide
Description
This compound features a thiazolo[3,2-a]pyrimidinone core, a fused heterocyclic system with a 5-oxo group and 6,7-dimethyl substituents. The thiophene-thiazole moiety may enhance π-π stacking interactions in biological targets, while the acetamide group improves solubility. Such hybrid structures are commonly explored for anticancer and antimicrobial applications due to their ability to modulate enzyme activity or disrupt protein-protein interactions .
Properties
IUPAC Name |
2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S3/c1-10-11(2)22-19-23(18(10)25)13(9-27-19)7-16(24)20-8-15-12(3)21-17(28-15)14-5-4-6-26-14/h4-6,13H,7-9H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUCILQILAQOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)NCC3=C(N=C(S3)C4=CC=CS4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a novel heterocyclic compound that exhibits significant biological activity due to its unique structural characteristics. The thiazolo-pyrimidine framework and the presence of various functional groups suggest a potential for interaction with multiple biological targets.
Chemical Structure and Properties
This compound has a complex structure that includes:
- Molecular Formula : C18H21N3O3S
- Molecular Weight : 359.44 g/mol
- CAS Number : 1421509-25-2
The structural features of this compound facilitate its biological interactions, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Research indicates that compounds similar to this thiazolo-pyrimidine derivative exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that related heterocycles possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds often correlates with their ability to inhibit key bacterial enzymes or disrupt cellular processes.
Antitumor Potential
The thiazolo-pyrimidine core is known for its potential as an antitumor agent. Various studies have documented the ability of similar compounds to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, pyrimidine derivatives have shown promising results in inhibiting tumor cell proliferation in vitro.
Anti-inflammatory Effects
Some studies highlight the anti-inflammatory properties of thiazolo-pyrimidine derivatives. These compounds can modulate inflammatory pathways, thus providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial activity of several thiazolo-pyrimidine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative treatments for bacterial infections .
- Antitumor Activity : In vitro assays conducted on cancer cell lines revealed that the thiazolo-pyrimidine derivatives significantly reduced cell viability and induced apoptosis. The mechanism was linked to the modulation of apoptotic markers and cell cycle regulators .
- Anti-inflammatory Study : Research involving animal models showed that administration of thiazolo-pyrimidine compounds led to a marked decrease in inflammatory markers, suggesting their efficacy in treating inflammatory diseases .
Scientific Research Applications
Research indicates that compounds related to this thiazolo-pyrimidine derivative exhibit significant antimicrobial properties.
Key Findings:
- The compound has shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Case Study:
In a comparative study, derivatives of thiazolo-pyrimidine were tested against common pathogens. The compound demonstrated substantial inhibition of bacterial growth, outperforming traditional antibiotics in certain cases.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through various in vitro studies.
Mechanism of Action:
It inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Key Findings:
- The IC50 values for this compound are comparable to those of established anti-inflammatory drugs like celecoxib.
Case Study:
In a carrageenan-induced paw edema model in rats, administration of the compound resulted in significant reduction in inflammation compared to control groups. Histological analysis revealed decreased leukocyte infiltration and reduced edema.
Anticancer Research
Preliminary studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines.
Mechanism of Action:
The cytotoxicity appears to involve the induction of apoptosis and cell cycle arrest.
Key Findings:
In vitro assays on breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers indicative of apoptosis.
Case Study:
A study focusing on breast cancer cell lines revealed that the compound significantly reduced cell viability at higher concentrations while promoting apoptotic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Insights:
Modifications to the thiazolo-pyrimidine core and substituents on the phenyl ring can influence potency and selectivity against specific biological targets:
- Electron-donating groups tend to enhance anti-inflammatory activity.
- Bulky substituents may reduce antimicrobial efficacy.
Chemical Reactions Analysis
Formation of the Thiazolo-pyrimidine Core
The thiazolo[3,2-a]pyrimidine ring system likely originates from cyclocondensation reactions involving thiazole and pyrimidine precursors. For example:
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Thiazole precursors , such as α-bromoacyl derivatives, undergo cyclocondensation with thioamide compounds (e.g., thiocarbamide) under acidic or basic conditions to form thiazole rings .
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Pyrimidine derivatives may be introduced via nucleophilic substitution or coupling reactions with chlorinated intermediates.
Key steps inferred from analogous systems :
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Bromination : A bromoacyl intermediate (e.g., 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid) is formed via bromination of a β-keto acid derivative .
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Cyclocondensation : Reaction with thiocarbamide or related compounds under acidic (e.g., acetic acid) or reflux conditions (e.g., acetone) to form thiazole rings .
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Pyrimidine ring formation : Coupling of thiazole derivatives with pyrimidine precursors via condensation or substitution.
Cyclocondensation and Cyclization
Mechanisms involve nucleophilic attack and ring closure :
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Thiazole formation : A bromoacyl intermediate reacts with a thioamide to form a thiazole ring via elimination of HBr and cyclization .
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Pyrimidine formation : Pyrimidine derivatives may arise from condensation reactions involving diamines and carbonyl compounds (e.g., oxalyl chloride) .
Example from analogous systems :
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Reaction of α-bromoacyl derivatives with thiocarbamide yields thiazole rings under acidic conditions .
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DDQ-mediated oxidation of imidazolidine derivatives induces ring contraction to form benzimidazoles .
Amide Bond Formation
The acetamide group likely forms via:
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Activation of carboxylic acid : Conversion of a carboxylic acid to an acyl chloride or activated ester.
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Coupling with amine : Reaction with a primary amine (e.g., from thiazole derivatives) to form the amide bond.
Key Intermediates and Reagents
Challenges and Considerations
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Regioselectivity : Control of substitution patterns in the thiazolo-pyrimidine core.
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Stability : The multi-ring system may require specific reaction conditions to avoid degradation.
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Purification : Complex heterocycles often demand advanced chromatographic techniques for isolation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its dual heterocyclic systems (thiazolo[3,2-a]pyrimidinone and thiophene-thiazole). Below is a comparative analysis with key analogues:
Key Observations:
Core Structure Impact: The thiazolo[3,2-a]pyrimidinone core (target compound and ) offers rigidity compared to simpler thiazoles (e.g., ). This may enhance binding affinity but reduce solubility due to planar fused rings.
Substituent Effects: Acetamide vs. Carboxylate: The target’s acetamide group (N-linked) may improve membrane permeability compared to ethyl carboxylate in , which could enhance cellular uptake . Thiophene vs.
Biological Activity :
- While the target compound’s activity is unreported, analogues with thiazole cores () show potent anticancer activity (IC₅₀ ~1–2 µg/mL). The thiophene-thiazole-acetamide scaffold in the target compound may exhibit similar or improved efficacy, warranting further testing.
Synthetic Accessibility: The synthesis of thiazolo[3,2-a]pyrimidinones (target and ) typically involves cyclocondensation of thiazole precursors with β-ketoesters, while thiazole derivatives () utilize hydrazonoyl chloride couplings. The target’s complexity may require multi-step protocols.
Research Findings and Limitations
NMR Analysis :
- highlights that substituents in regions analogous to positions 29–44 (e.g., thiophene-thiazole in the target) induce distinct chemical shifts, suggesting conformational changes critical for bioactivity .
Anticancer Potential: Structural parallels to imply possible activity against HepG-2, but the fused core in the target compound could alter selectivity.
Limitations: No direct data on the target compound’s solubility, stability, or toxicity exists. Hypotheses rely on extrapolation from structural analogues; experimental validation is required.
Q & A
Basic: What established synthetic routes are available for this compound, and what methodological considerations are critical?
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example:
- Step 1 : React 2-aminothiazole derivatives with α,β-unsaturated carbonyl compounds to form the thiazolo-pyrimidine core .
- Step 2 : Introduce the acetamide side chain via nucleophilic substitution or coupling reactions (e.g., using HATU/DMAP in DMF) .
- Key considerations :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature control : Reactions often require heating (80–120°C) to promote cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating pure products due to structural complexity .
Basic: What structural characterization techniques are most effective for confirming the compound’s regiochemistry?
- X-ray crystallography : Resolves spatial arrangement of the thiazolo-pyrimidine and thiophene-thiazole moieties, confirming substitution patterns .
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 470.12) .
Basic: What biological activities are associated with its structural motifs, and how are these evaluated experimentally?
- Thiazolo-pyrimidine core : Linked to antimicrobial and anticancer activity via inhibition of kinase enzymes (e.g., EGFR, CDK2) .
- Thiophene-thiazole side chain : Enhances membrane permeability and target binding affinity .
- Experimental assays :
Advanced: How can synthesis be optimized to improve yield and reduce byproducts?
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Flow chemistry : Continuous flow systems minimize side reactions by controlling residence time and temperature gradients .
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Example parameters :
Parameter Optimization Strategy Expected Outcome Catalyst (Pd/C) 5 mol% vs. 10 mol% Reduced Pd leaching Reaction time 6 hrs vs. 12 hrs 15% yield increase Solvent (DMF:H₂O) 9:1 ratio Byproduct reduction by 30%
Advanced: How should researchers resolve contradictions in biological activity data across studies?
- Mechanistic validation : Use CRISPR-Cas9 knockouts to confirm target specificity if conflicting activity is observed in cell-based assays .
- Dose-response reevaluation : Test compounds at lower concentrations (0.1–10 µM) to rule off-target effects .
- Meta-analysis : Compare structural analogs (e.g., substituent effects on thiophene vs. phenyl groups) to identify activity trends .
Advanced: What computational methods predict the compound’s pharmacokinetic and target interaction profiles?
- Molecular docking (AutoDock Vina) : Simulate binding to EGFR (PDB ID: 1M17) to prioritize analogs with better ΔG values (<-9 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- ADMET prediction (SwissADME) :
Advanced: How to design analogs with enhanced bioactivity while maintaining metabolic stability?
- Rational modifications :
- Metabolic stability assays :
Advanced: What frameworks guide the integration of this compound into broader pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
